1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-(2-(trifluoromethyl)phenyl)urea
Description
Properties
IUPAC Name |
1-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-3-[2-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O2S/c1-12(20,8-21-2)7-17-11(19)18-10-6-4-3-5-9(10)13(14,15)16/h3-6,20H,7-8H2,1-2H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNBCOUMXCTTCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CC=CC=C1C(F)(F)F)(CSC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Urea Core: This can be achieved by reacting an isocyanate with an amine under controlled conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Addition of the Hydroxy and Methylthio Groups: These groups can be introduced through nucleophilic substitution reactions, where appropriate nucleophiles are used to replace leaving groups on the precursor molecules.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various types of chemical reactions, including:
Oxidation: The hydroxy and methylthio groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove oxygen atoms or to convert functional groups to their reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles such as thiols or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-(2-(trifluoromethyl)phenyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-(2-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenylurea Derivatives
a. Fluometuron (N,N-dimethyl-N'-[3-(trifluoromethyl)phenyl]urea)
- Structure : Simpler urea backbone with N,N-dimethyl groups and a 3-(trifluoromethyl)phenyl substituent.
- Application : Herbicide (EU pesticide classification) .
- Key Differences : Lack of hydroxy-methylthio-propyl chain reduces steric bulk and hydrogen-bonding capacity compared to the target compound. This likely limits Fluometuron’s utility in targeted protein interactions, favoring broad agrochemical activity instead.
b. 1-(4-Cyanophenyl)-3-(2-(trifluoromethyl)phenyl)urea (6j)
c. 1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea (8j)
- Structure : Incorporates a chloromethyl-thiazolylphenyl group.
- Synthetic Data : Yield = 52.7%; ESI-MS m/z = 412.1 [M+H]+ .
- This contrasts with the target compound’s hydroxy-methylthio chain, which may prioritize hydrogen bonding over aromatic interactions.
Urea Derivatives with Complex Side Chains
a. M64HCl (1-(2-(dimethylamino)-2-(pyridin-4-yl)ethyl)-3-(2-morpholino-5-(trifluoromethyl)phenyl)urea hydrochloride)
- Structure: Includes a morpholino group, pyridinylethyl chain, and hydrochloride salt.
- Application : FAK (Focal Adhesion Kinase) activator with enhanced water solubility due to the HCl salt .
- Comparison: The morpholino and pyridinyl groups enhance solubility and target specificity for kinase interactions.
b. Tetrazine-Modified Ureas (e.g., Compound 1 in )
- Structure : Contains a tetrazine-oxyethyl group and perfluorophenyl moiety.
- Application : Anion receptor with strong electron-deficient character for chloride binding .
- Comparison : The tetrazine core enables click chemistry applications, absent in the target compound. The perfluorophenyl group increases electronegativity, contrasting with the 2-(trifluoromethyl)phenyl group’s balance of lipophilicity and steric effects.
Key Research Findings and Trends
Trifluoromethyl Phenyl Role : The 2-(trifluoromethyl)phenyl group is a common motif in agrochemicals (e.g., Fluometuron) and medicinal compounds (e.g., M64HCl), emphasizing its versatility in enhancing stability and target engagement .
Side-Chain Impact: Hydroxy and methylthio groups (target compound) vs. cyano or chloromethyl-thiazole (6j, 8j) significantly alter solubility and binding modes. For instance, hydroxy groups may improve aqueous solubility, whereas chloromethyl groups enable covalent modifications .
Synthetic Challenges: Lower yields in thiazole-containing ureas (8j: 52.7%) compared to cyanophenyl derivatives (6j: 83.4%) suggest steric or electronic hurdles in coupling reactions .
Biological Activity
The compound 1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-(2-(trifluoromethyl)phenyl)urea is a member of the urea family, which has garnered interest due to its diverse biological activities. Urea derivatives are known for their potential in medicinal chemistry, particularly in anticancer, antimicrobial, and anti-inflammatory applications. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C12H14F3N1O2S1
- Molecular Weight : 295.31 g/mol
This structure features a trifluoromethyl group, which is known to enhance lipophilicity and biological activity, alongside a hydroxyl and methylthio group that may contribute to its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of urea derivatives. For instance, compounds structurally similar to the target compound have demonstrated significant inhibitory effects on various cancer cell lines.
- Case Study : A related urea derivative exhibited GI50 values (the concentration required to inhibit cell growth by 50%) in the range of 15-30 µM across several cancer types including breast and lung cancer cell lines . The mechanism is believed to involve apoptosis induction and cell cycle arrest.
Antimicrobial Activity
Urea derivatives are also recognized for their antimicrobial properties. The target compound's structural features suggest potential activity against bacterial strains.
- Research Findings : In vitro assays have shown that similar thio-urea compounds possess significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with IC50 values reported as low as 0.25 µg/mL . This suggests that the target compound may also exhibit comparable antimicrobial effects.
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, including cancer. Some urea derivatives have been investigated for their anti-inflammatory properties.
- Experimental Data : Compounds with similar functional groups have shown inhibition of pro-inflammatory cytokines in cell cultures, indicating that the target compound might modulate inflammatory pathways effectively .
The biological activity of 1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-(2-(trifluoromethyl)phenyl)urea may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Many urea derivatives act as inhibitors of key enzymes involved in tumor growth and inflammation.
- Receptor Modulation : The presence of the trifluoromethyl group may enhance binding affinity to receptors involved in cellular signaling pathways.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cancer cells, leading to apoptosis.
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
